molecular formula C22H25NO5 B2591116 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859131-63-8

4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2591116
CAS No.: 859131-63-8
M. Wt: 383.444
InChI Key: IMMYOBHEIKEFEJ-UHFFFAOYSA-N
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Description

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-hydroxy-7-phenyl-2H-chromen-2-one with bis(2-methoxyethyl)amine under specific conditions to introduce the bis(2-methoxyethyl)amino group . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the amino group.

    Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring or the chromen-2-one core.

Scientific Research Applications

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure but may have different substituents on the chromen-2-one core.

    Flavonoids: Share the chromen-2-one structure but with different functional groups and biological activities.

    Benzopyrones: Another class of compounds with a similar core structure but varying substituents.

Uniqueness

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to the presence of the bis(2-methoxyethyl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMYOBHEIKEFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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